Comparative Enzymatic Substrate Activity: C18E1 vs. C16E1
In enzymatic studies of glyceryl-ether monooxygenase, 2-(octadecyloxy)ethanol (C18E1) serves as a viable substrate, though with lower activity compared to its C16 analog. The kinetic parameters for 2-(octadecyloxy)ethanol (6d) and 2-(hexadecyloxy)ethanol (6a) revealed that the C16 derivative is a better substrate [1].
| Evidence Dimension | Enzyme substrate activity |
|---|---|
| Target Compound Data | Viable substrate, but lower activity than C16 analog |
| Comparator Or Baseline | 2-(hexadecyloxy)ethanol (C16E1) |
| Quantified Difference | C16 sidechains were better substrates than the C18 analogues (qualitative kinetic assessment). |
| Conditions | Glyceryl-ether monooxygenase kinetic assay [1] |
Why This Matters
This demonstrates that the C18 chain length is not universally optimal; selecting C18E1 over C16E1 is a deliberate choice based on the specific requirements of a biological or chemical system.
- [1] Pteridines. Glyceryl-Ether Monooxygenase [EC 1.14.16.5J] Part VIII. Probing the Nature of the Active Site. 1995. Available at: https://doaj.org/article/ce5626757e8c4a4b98bda997193755fe View Source
